3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic aromatic organic compound characterized by its bromine and cyano functional groups. Its molecular formula is with a molecular weight of 197.03 g/mol. This compound is classified as a brominated pyrrolopyridine derivative, where the bromine atom is located at the 3-position and the cyano group at the 7-position of the pyrrolopyridine ring system. It has garnered attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other enzymes involved in cellular signaling pathways.
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves several steps, beginning with readily available starting materials. A common synthetic route includes the cyclization of a suitable pyrrole derivative with a bromopyridine precursor. This reaction often requires a strong base, such as potassium tert-butoxide, and is conducted in solvents like dimethylformamide (DMF) at elevated temperatures.
In industrial settings, the production can be scaled using continuous flow reactors or batch reactors, depending on desired yield and safety considerations. Automated systems for monitoring reaction parameters are often employed to ensure consistent quality and yield of the final product .
The molecular structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile features a fused bicyclic system comprising a pyrrole and pyridine ring. The presence of bromine at the 3-position introduces unique reactivity compared to other halogenated derivatives. The cyano group at the 7-position further enhances the compound's electrophilicity and potential for further chemical modifications.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can participate in various chemical reactions including:
These reactions are significant for developing new derivatives and enhancing biological activity .
The mechanism of action for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile primarily involves its interaction with FGFRs. The compound binds to these receptors through hydrogen bonding and hydrophobic interactions, inhibiting their activity. This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation and survival, making it a candidate for therapeutic applications in cancer treatment and other diseases related to aberrant FGFR signaling .
Relevant analyses indicate that the compound's unique structure contributes to its reactivity profile and biological activity .
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has several scientific applications:
The pyrrolo[3,2-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, characterized by a fused bicyclic structure that combines pyrrole and pyridine rings. This framework serves as a bioisostere for purine nucleobases, enabling targeted interactions with biological macromolecules involved in disease pathways [8]. Among its six isomeric forms, the [3,2-b] fusion pattern exhibits distinct electronic properties and spatial orientation that facilitate binding to diverse enzyme active sites, particularly kinases and receptors implicated in oncology and metabolic disorders [3] [7]. The scaffold’s versatility is evidenced by its presence in clinical-stage compounds, such as ACC1 inhibitors for cancer therapy and kinase modulators [7]. Structural manipulation at the 3- and 7-positions significantly modulates pharmacological profiles, positioning halogen-carbonitrile derivatives as strategic intermediates for rational drug design.
Halogenation, particularly bromination at the 3-position of pyrrolo[3,2-b]pyridine, dramatically enhances the scaffold’s utility in modern medicinal chemistry. Bromine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling efficient structural diversification. The electron-withdrawing nature of bromine also modifies the electron density of the fused ring system, enhancing stability and directing electrophilic substitution to specific positions [2]. Brominated analogs demonstrate improved target engagement in kinase inhibition due to:
Table 1: Synthetic Applications of 3-Brominated Pyrrolopyridines
Transformation | Reagents/Conditions | Key Applications |
---|---|---|
Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O, 80°C | Aryl/heteroaryl diversification for kinase inhibitors |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C | Aniline derivatives for receptor antagonists |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | Alkynyl derivatives for imaging probes |
Bromination methodologies for pyrrolo[3,2-b]pyridines typically employ N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or THF) at 0–25°C, achieving regioselective substitution at the electron-rich 3-position [7]. Alternatively, bromine in chloroform under controlled temperatures (0–25°C) provides efficient halogenation within 10–60 minutes [2]. These methods reliably yield 3-bromo derivatives with purity >95%, essential for downstream coupling reactions.
The 7-carbonitrile group in pyrrolo[3,2-b]pyridine derivatives confers distinct physicochemical and pharmacological advantages critical for drug-like behavior. This substituent influences molecular properties through:
In antidiabetic applications, 7-carbonitrile pyrrolopyridines serve as GPR119 agonists (e.g., derivative 8a, EC₅₀ = 0.016 µM) by engaging hydrogen-bond networks in the receptor’s binding pocket [3]. For kinase targets like FGFR, the nitrile group enhances selectivity by forming critical contacts with gatekeeper residues, as evidenced by analogs showing IC₅₀ values of 7–25 nM against FGFR1-3 isoforms [2].
Table 2: Functional Roles of 7-Carbonitrile in Bioactive Derivatives
Biological Target | Role of Carbonitrile | Observed Effect |
---|---|---|
Kinase Hinge Region | Hydrogen bond acceptor | 10- to 50-fold selectivity enhancement vs non-nitrile analogs |
GPR119 Receptor | Dipole alignment and hydrophobic contact | EC₅₀ reduction to nanomolar range (0.016 µM) |
Aldose Reductase | Polar interaction with catalytic triad | IC₅₀ = 1.4–2.5 µM in pyrrolo[3,4-c]pyridine diones |
The synthetic introduction of the 7-carbonitrile group typically involves copper-mediated cyanation of 7-halo precursors using CuCN in refluxing DMF or Palladium-catalyzed cross-coupling with cyanating agents like Zn(CN)₂ [2]. These methods achieve >80% yield while preserving the bromine at C-3, allowing orthogonal functionalization of both positions. The combined presence of bromine and carbonitrile creates a doubly electrophilic scaffold amenable to sequential modification, positioning this compound as a versatile intermediate in drug discovery pipelines.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: